molecular formula C15H16ClN3OS B11415314 5-chloro-N-(3,4-dimethylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-(3,4-dimethylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11415314
M. Wt: 321.8 g/mol
InChI Key: KPMXXIQPUFCDBW-UHFFFAOYSA-N
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Description

The compound 5-chloro-N-(3,4-dimethylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide (hereafter referred to as the "target compound") is a pyrimidine derivative characterized by:

  • A 5-chloro substituent at position 4 of the pyrimidine ring.
  • An ethylsulfanyl group at position 2.
  • A carboxamide linkage connecting the pyrimidine core to a 3,4-dimethylphenyl moiety.

Pyrimidine-based compounds are widely explored in medicinal chemistry due to their versatility in targeting enzymes (e.g., kinases) and receptors.

Properties

Molecular Formula

C15H16ClN3OS

Molecular Weight

321.8 g/mol

IUPAC Name

5-chloro-N-(3,4-dimethylphenyl)-2-ethylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C15H16ClN3OS/c1-4-21-15-17-8-12(16)13(19-15)14(20)18-11-6-5-9(2)10(3)7-11/h5-8H,4H2,1-3H3,(H,18,20)

InChI Key

KPMXXIQPUFCDBW-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)NC2=CC(=C(C=C2)C)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(3,4-dimethylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.

    Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Dimethylphenyl Group: This step may involve a nucleophilic aromatic substitution reaction.

    Addition of the Ethylsulfanyl Group: This can be done using ethylthiol in the presence of a base.

    Formation of the Carboxamide Group: This step involves the reaction of the intermediate with an appropriate amine.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carboxamide group, converting it to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-chloro-N-(3,4-dimethylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

The target compound belongs to a broader class of pyrimidine carboxamides. Below is a systematic comparison with structurally related analogs, focusing on substituent variations and their theoretical implications.

Table 1: Key Structural Variations and Properties of Analogous Compounds

Compound ID/Name Substituents (R1, R2, R3) Molecular Weight Notable Features Reference
Target Compound R1: 3,4-dimethylphenyl; R2: ethylsulfanyl; R3: Cl ~363.88 g/mol Balanced lipophilicity (ethylsulfanyl) and steric bulk (dimethylphenyl).
5-Chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide R1: sulfamoyl-linked dimethylpyrimidine phenyl; R2: ethylsulfanyl; R3: Cl ~503.99 g/mol Sulfamoyl group enhances polarity; dimethylpyrimidine introduces planar heterocycle.
2-(Benzylsulfanyl)-5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidine-4-carboxamide R1: 3,4-dimethoxyphenethyl; R2: benzylsulfanyl; R3: Cl ~471.99 g/mol Benzylsulfanyl increases lipophilicity; dimethoxy groups improve electron donation.
5-Chloro-N-(4-chlorobenzyl)-2-(ethylsulfonyl)-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide R1: furan-2-ylmethyl/4-chlorobenzyl; R2: ethylsulfonyl; R3: Cl ~458.34 g/mol Sulfonyl group enhances polarity; furan introduces heteroaromaticity.
5-Chloro-N-(2,5-dimethoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide (BH36809) R1: 2,5-dimethoxyphenyl; R2: ethylsulfanyl; R3: Cl ~353.82 g/mol Methoxy groups at ortho/para positions alter electronic and steric profiles.
5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide R1: 4-difluoromethoxyphenyl; R2: ethylsulfanyl; R3: Cl ~361.78 g/mol Difluoromethoxy group increases electronegativity and metabolic stability.

Analysis of Substituent Effects

Phenyl Ring Modifications
  • 4-Difluoromethoxyphenyl () : The difluoromethoxy group is electron-withdrawing, which may improve oxidative stability and receptor affinity through dipole interactions .
  • 2,5-Dimethoxyphenyl (BH36809) : Methoxy groups at ortho/para positions increase electron donation, possibly altering binding kinetics compared to the target’s dimethyl substituents .
Sulfanyl vs. Sulfonyl Groups
  • Ethylsulfanyl (Target Compound) : The thioether group contributes to moderate lipophilicity, favoring passive diffusion across biological membranes.
Heterocyclic Additions
  • Furan-2-ylmethyl () : The oxygen-containing heterocycle may engage in hydrogen bonding or π-π stacking, influencing target selectivity .
  • Dihydrobenzoxazine () : The fused bicyclic system could enhance rigidity and pharmacokinetic stability .

Biological Activity

5-chloro-N-(3,4-dimethylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by data tables and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C15H16ClN3OS
  • Molecular Weight : 323.82 g/mol
  • LogP : 3.23 (indicating moderate lipophilicity)

The biological activity of pyrimidine derivatives often involves interaction with various biological targets such as enzymes and receptors. The specific mechanism of action for this compound may involve:

  • Enzyme Inhibition : Compounds in this class can inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : They may act as agonists or antagonists at specific receptors, influencing cellular signaling.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrimidine derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting tumor cell growth.

CompoundCell LineIC50 (µM)Reference
Compound AMCF-7 (Breast cancer)0.09 ± 0.0085
Compound BA549 (Lung cancer)0.03 ± 0.0056
This compoundTBDTBDTBD

The exact IC50 values for the compound are yet to be reported in the literature but are expected to be comparable based on structural similarities.

Anti-inflammatory Effects

Pyrimidines are also recognized for their anti-inflammatory properties. The compound may exhibit these effects through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.

Antimicrobial Activity

Research indicates that certain pyrimidine derivatives possess antimicrobial properties against a range of pathogens. The effectiveness can vary based on structural modifications:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
E. coliTBDTBD
S. aureusTBDTBD

Case Studies

  • Study on Anticancer Activity :
    A study evaluated various pyrimidine derivatives against different cancer cell lines, revealing that compounds with similar structures to this compound exhibited significant cytotoxicity against MCF-7 and A549 cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .
  • Anti-inflammatory Screening :
    Another investigation focused on the anti-inflammatory potential of pyrimidines showed that several derivatives effectively inhibited COX enzymes, suggesting a pathway for therapeutic applications in inflammatory diseases .

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